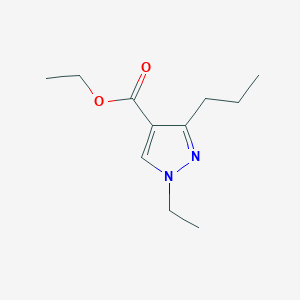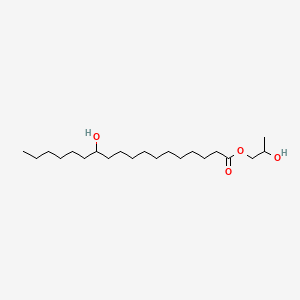
2-Hydroxypropyl 12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl 12-hydroxyoctadecanoate is a chemical compound with the molecular formula C21H42O4. It is an ester derived from octadecanoic acid (stearic acid) and 1,2-propanediol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 1,2-propanediol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction, the product is typically purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxypropyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or tosylates can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl 12-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with lipid bilayers, proteins, and enzymes, affecting their structure and function.
Pathways Involved: It may modulate signaling pathways related to lipid metabolism, cellular signaling, and membrane dynamics.
Comparación Con Compuestos Similares
12-Hydroxyoctadecanoic Acid: A hydroxy fatty acid that serves as a precursor for the synthesis of 2-Hydroxypropyl 12-hydroxyoctadecanoate.
2-Hydroxyethyl 12-hydroxyoctadecanoate: Another ester derivative with similar properties and applications.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of both hydroxyl and ester functional groups. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
5417-29-8 |
|---|---|
Fórmula molecular |
C21H42O4 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
2-hydroxypropyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H42O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h19-20,22-23H,3-18H2,1-2H3 |
Clave InChI |
JKWSRVTYVAMDSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)OCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)

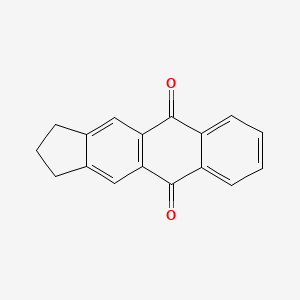
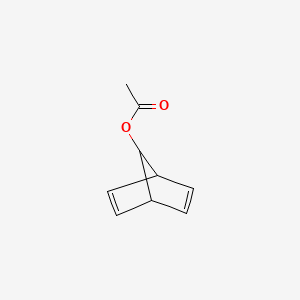

![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)

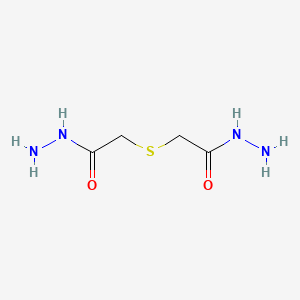
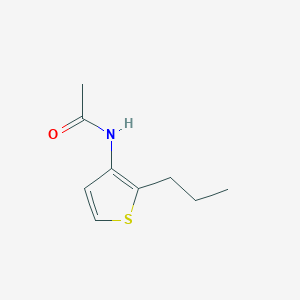
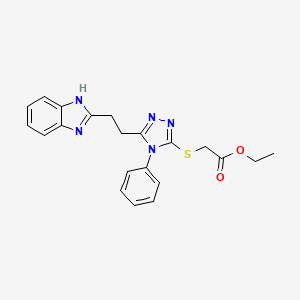
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
